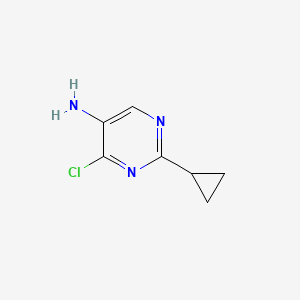

4-Chloro-2-cyclopropylpyrimidin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-cyclopropylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-6-5(9)3-10-7(11-6)4-1-2-4/h3-4H,1-2,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGUZBZOWQQPPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C(=N2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695077 | |

| Record name | 4-Chloro-2-cyclopropylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255099-31-0 | |

| Record name | 5-Pyrimidinamine, 4-chloro-2-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-cyclopropylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Cyclopropylpyrimidin 5 Amine and Its Analogues

Established Synthetic Routes to the 4-Chloro-2-cyclopropylpyrimidin-5-amine Core

The formation of the central pyrimidine (B1678525) ring system is the critical step in synthesizing the target compound. Several robust methods are employed to build this heterocyclic core, each offering distinct advantages in terms of substrate availability and reaction conditions.

The most fundamental approach to pyrimidine synthesis involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N unit, such as an amidine, guanidine, or urea (B33335). wikipedia.orgbu.edu.eg This strategy, often referred to as the Principal Synthesis, allows for the direct installation of substituents at various positions on the pyrimidine ring. wikipedia.org

For the synthesis of the 2-cyclopropyl-5-aminopyrimidine core, a common pathway involves the reaction of cyclopropanecarboxamidine with a suitable three-carbon synthon. For example, condensation with derivatives of malononitrile (B47326) or 3-alkoxyacrylonitrile can yield the desired pyrimidine skeleton. A subsequent step is then required to introduce the chloro group at the C4 position, typically by converting a precursor like a 4-hydroxypyrimidine (B43898) using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.net The reaction of β-keto esters or β-dicarbonyl compounds with amidines is a widely used method for constructing pyrimidine rings. organic-chemistry.org

A variety of catalysts and reaction conditions can be employed to facilitate these cyclizations, including both acid and base catalysis, and sometimes microwave assistance to improve reaction times and yields. mdpi.com

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic systems like pyrimidines. nih.gov The two nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms (particularly at the C2, C4, and C6 positions) susceptible to attack by nucleophiles. wikipedia.org

In the context of 2,4-dihalopyrimidines, nucleophilic substitution generally occurs selectively at the C4 position. stackexchange.com This enhanced reactivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate, where the charge can be delocalized onto the para-nitrogen atom. stackexchange.comechemi.com This inherent regioselectivity is crucial in synthetic strategies. For instance, a readily available 2,4-dichloropyrimidine (B19661) can be selectively functionalized at the C4 position, leaving the C2-chloro group available for subsequent reactions, such as the introduction of the cyclopropyl (B3062369) moiety via cross-coupling.

Conversely, if a 2-cyclopropyl-5-amino-4-hydroxypyrimidine is formed through a cyclization reaction, an SNAr-type reaction using a chlorinating agent like POCl₃ can be used to install the C4-chloro group, yielding the final target compound.

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These methods provide a versatile route to functionalized pyrimidines that might be difficult to access through traditional cyclization methods. mdpi.commdpi.com

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is frequently used. mdpi.comacs.org To form the 2-cyclopropyl pyrimidine core, a 2-chloropyrimidine (B141910) derivative could be coupled with cyclopropylboronic acid in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is often critical for achieving high yields and selectivity. acs.org

Other palladium-catalyzed reactions such as Stille, Negishi, and Buchwald-Hartwig amination can also be applied to pyrimidine systems to introduce various substituents. For instance, a dihalopyrimidine could be selectively coupled at one position, followed by a second coupling or an SNAr reaction at the other halogenated site, providing a modular approach to complex pyrimidine derivatives. nih.gov

| Reaction Name | Coupling Partners | Typical Catalyst/Ligand System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pyrimidine-Halide + Organoboron Reagent | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C (sp², sp³) |

| Stille | Pyrimidine-Halide + Organostannane | Pd(PPh₃)₄ | C-C (sp², sp³) |

| Negishi | Pyrimidine-Halide + Organozinc Reagent | Pd(dppf)Cl₂ | C-C (sp², sp³) |

| Sonogashira | Pyrimidine-Halide + Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | C-C (sp) |

| Buchwald-Hartwig | Pyrimidine-Halide + Amine/Amide | Pd₂(dba)₃/BINAP | C-N |

Derivatization Strategies for this compound

Once the core structure of this compound is synthesized, its chlorine atom serves as a versatile handle for further molecular diversification.

The primary site for functionalization on the this compound molecule is the C4 position, where the chlorine atom acts as a good leaving group in SNAr reactions. nih.gov A wide array of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chloride, leading to a diverse library of C4-substituted 2-cyclopropylpyrimidin-5-amine (B1373474) analogues. rsc.orguhmreactiondynamics.org

Furthermore, advanced strategies such as C-H activation could potentially be used to functionalize the C6 position, although this is generally more challenging. Skeletal editing, a modern synthetic approach, allows for the transformation of the pyrimidine ring itself into other heterocyclic systems like pyridines, offering a pathway to novel molecular scaffolds. researchgate.netchinesechemsoc.org

| Nucleophile | Reagent Example | Resulting C4-Substituent |

|---|---|---|

| Amine | Aniline, Piperidine | -NR₂ |

| Alkoxide | Sodium Methoxide | -OR |

| Thiolate | Sodium Thiophenoxide | -SR |

| Azide | Sodium Azide | -N₃ |

| Cyanide | Potassium Cyanide | -CN |

Modifying the C2 position of the target molecule is less straightforward due to the presence of the stable cyclopropyl group. Direct modification of the C2-cyclopropyl bond is synthetically challenging. Therefore, strategies for creating analogues with different C2 substituents typically involve altering the initial synthetic route by using a different amidine in the cyclization step or a different organometallic reagent in a cross-coupling reaction.

However, recent advances in catalysis have demonstrated the possibility of C2-selective reactions on pyrimidine scaffolds. For example, specific palladium catalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been developed that can override the inherent C4 reactivity of 2,4-dihalopyrimidines and selectively promote C-S cross-coupling at the C2 position. acs.org While the target molecule is not a dihalide, this principle of catalyst-controlled regioselectivity opens up possibilities for novel derivatization strategies. Additionally, methods for the direct C2-H amination of pyrimidines have been developed, providing a route to 2-aminopyrimidine (B69317) derivatives, which are prevalent in many bioactive molecules. nih.gov These advanced methods could potentially be adapted to create analogues of this compound with diverse functionalities at the C2 position.

Functionalization at Pyrimidine Ring Positions

Substitutions at the C4 Position

The chlorine atom at the C4 position of the pyrimidine ring is a key functional group for introducing molecular diversity. Its electron-withdrawing nature, coupled with the activating effect of the ring nitrogens, makes it a prime site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the chloride with a wide range of nucleophiles.

Furthermore, the C4 position is amenable to modern cross-coupling reactions, which significantly broadens the scope of accessible derivatives. Palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively, at this position. nih.gov

For instance, the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids has been shown to be highly efficient, particularly under microwave irradiation. researchgate.net This methodology can be applied to introduce diverse aryl or heteroaryl moieties at the C4 position of the 2-cyclopropylpyrimidin-5-amine core. Similarly, the Buchwald-Hartwig amination allows for the introduction of a wide variety of primary and secondary amines at the C4 position, offering a direct route to 4-amino-2-cyclopropylpyrimidin-5-amine derivatives. nih.gov

Table 1: Representative C4-Substitutions on Pyrimidine Scaffolds

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Various amines | 4-Amino-pyrimidines | nih.gov |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl boronic acids, Pd catalyst | 4-Aryl/Heteroaryl-pyrimidines | nih.govresearchgate.net |

| Buchwald-Hartwig Amination | Primary/Secondary amines, Pd catalyst | 4-Amino-pyrimidines | nih.gov |

Diversification at the C5 Position

The C5-amino group offers another site for structural modification, although its reactivity is influenced by the electronic properties of the pyrimidine ring. While direct functionalization of the C5 position when unsubstituted can be challenging, the presence of the amino group provides a handle for further derivatization.

One common strategy for diversifying the C5 position involves reactions of the amino group itself, which will be discussed in the subsequent section. However, modifications can also be envisioned through reactions that involve the pyrimidine ring, where the C5-amino group acts as a directing group. For example, electrophilic substitution reactions, while not typical for pyrimidine rings, could potentially be facilitated by the activating nature of the amino group under specific conditions.

Reactivity of the Amino Group for Further Derivatization

The primary amino group at the C5 position is a versatile functional handle for a wide range of chemical transformations. Its nucleophilic character allows for reactions with various electrophiles, leading to the formation of amides, sulfonamides, ureas, and other derivatives.

Acylation of the amino group with acyl chlorides or anhydrides is a straightforward method to introduce a variety of acyl moieties. Similarly, reaction with sulfonyl chlorides yields the corresponding sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Furthermore, the amino group can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines at the C5 position. It can also participate in condensation reactions to form Schiff bases, which can be further reduced or used as intermediates for the synthesis of more complex heterocyclic systems. The reactivity of the amino group is a key feature for the synthesis of diverse libraries of compounds based on the this compound scaffold. researchgate.net

Transformations of the Chloro Group

The chloro group at the C4 position is the most reactive site for nucleophilic substitution and cross-coupling reactions on the this compound core. As previously mentioned in section 2.2.1.2, SNAr and palladium-catalyzed cross-coupling reactions are the primary methods for its transformation. nih.govnih.gov

The lability of the C4-chloro group allows for its displacement by a wide array of nucleophiles, including amines, alcohols, and thiols, to generate the corresponding 4-substituted-2-cyclopropylpyrimidin-5-amine derivatives. nih.gov The choice of reaction conditions, such as solvent, temperature, and the presence of a base, can be optimized to achieve high yields and selectivity.

Microwave-assisted synthesis has emerged as a powerful technique to accelerate these transformations, often leading to shorter reaction times and improved yields. nih.gov For example, the microwave-assisted reaction of 2-amino-4-chloropyrimidine (B19991) derivatives with various amines has been reported to proceed efficiently. nih.gov

Table 2: Key Transformations of the C4-Chloro Group

| Transformation | Reagent Class | Resulting Functional Group | Key Methodologies | Reference |

|---|---|---|---|---|

| Amination | Primary/Secondary Amines | Substituted Amino | SNAr, Buchwald-Hartwig | nih.govnih.gov |

| Arylation/Heteroarylation | Boronic Acids | Aryl/Heteroaryl | Suzuki-Miyaura Coupling | nih.govresearchgate.net |

| Alkoxylation | Alcohols/Alkoxides | Alkoxy | SNAr | nih.gov |

| Thiolation | Thiols/Thiolates | Thioether | SNAr | nih.gov |

Advanced Synthetic Techniques and Process Optimization for this compound

The synthesis of this compound and its subsequent derivatization can benefit significantly from the application of advanced synthetic techniques. These methods aim to improve reaction efficiency, reduce waste, and facilitate scalability.

Microwave-assisted organic synthesis (MAOS) has been shown to be particularly effective for the synthesis of pyrimidine derivatives. nih.gov The rapid heating provided by microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields and purity. This technique is well-suited for the nucleophilic substitution and cross-coupling reactions commonly employed in the derivatization of the this compound core. nih.gov

Process optimization is another critical aspect, particularly for the large-scale synthesis of this compound. This involves a systematic study of reaction parameters such as temperature, concentration, catalyst loading, and reaction time to identify the optimal conditions for maximizing yield and minimizing impurities. Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently explore the reaction space and identify the most critical process parameters.

Structure Activity Relationship Sar Studies of 4 Chloro 2 Cyclopropylpyrimidin 5 Amine Derivatives

Influence of Peripheral Substituents on Biological Efficacy

Role of the Cyclopropyl (B3062369) Moiety at C2

The C2 position of the pyrimidine (B1678525) ring is critical for interaction within the ATP-binding pocket. The incorporation of a cyclopropyl group at this position serves multiple functions in optimizing inhibitor performance. Cyclopropyl groups are small, rigid, and lipophilic moieties that can effectively probe hydrophobic pockets within the kinase active site.

Research on various kinase inhibitors has shown that the cyclopropyl group can contribute to potency and selectivity. For instance, in the development of Janus kinase (JAK) inhibitors, the addition of a cyclopropyl ring did not consistently improve potency but did enhance metabolic stability by reducing the compound's lipophilicity (log D), which in turn led to improved clearance in human liver microsomes (HLM). acs.org In other cases, extending the cyclopropyl group with a methylene (B1212753) linker improved potency and selectivity against different kinase isoforms. acs.org The rigid nature of the cyclopropyl ring helps to lock the molecule into a favorable conformation for binding, minimizing the entropic penalty upon interaction with the target protein. This conformational constraint can be a key factor in achieving selectivity for a specific kinase.

Impact of the Chloro Group at C4

The chloro group at the C4 position of the pyrimidine ring is a key feature that significantly impacts both the synthetic accessibility and the biological activity of these inhibitors. From a synthetic standpoint, the chlorine atom serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various amine-containing side chains, which is a fundamental step in building libraries of diverse pyrimidine derivatives for SAR studies. nih.govmdpi.com

From a biological perspective, the C4 position is instrumental in the inhibitor's interaction with the kinase hinge region. The chlorine atom itself can engage in halogen bonding or other non-covalent interactions with the protein. More commonly, the substituent introduced by displacing the chlorine atom is designed to form critical hydrogen bonds with the backbone of the hinge region, mimicking the interactions of the native ATP ligand. nih.gov

The nature of the substituent at C4 can dramatically alter the inhibitor's selectivity profile. For example, in the design of 2,4-diaminopyrimidine (B92962) derivatives, modifications at the C4 position, alongside changes at C2, were crucial for optimizing potency and selectivity for c-jun N-terminal kinase (JNK). rsc.org Similarly, in studies of Aurora kinase inhibitors, the introduction of various amines at the C4 position of 2,4-dichloropyrimidine (B19661) was a key step in generating potent compounds. nih.gov The choice of the group that replaces the C4-chloro substituent is therefore a critical element in the rational design of kinase inhibitors with a desired selectivity profile. nih.gov

Effects of Substitutions at C5 and Their Proximity to Active Sites

The C5 position of the pyrimidine ring is situated in a region that projects towards the solvent-exposed area of the ATP-binding cleft, often in proximity to the "gatekeeper" residue. acs.org This residue is a critical determinant of the size of the pocket and varies among different kinases, making the C5 position a prime target for introducing modifications to achieve kinome-wide selectivity.

SAR studies have demonstrated that both the steric and electronic properties of substituents at the C5 position can profoundly affect the potency and selectivity of kinase inhibition. acs.org For example, in the development of CDK9 inhibitors, introducing a methyl group at C5 was found to be optimal for achieving selectivity over other cyclin-dependent kinases like CDK2. acs.org Conversely, replacing the methyl group with larger or more electron-withdrawing groups, such as trifluoromethyl, sometimes led to a loss of potency, highlighting the sensitive nature of this interaction. acs.org

The strategic placement of functional groups at C5 can enhance interactions with the gatekeeper region or exploit other nearby pockets. acs.org This strategy of modifying the C5 position, in combination with optimizing substituents at C2 and C4, has been successfully used to improve the kinome-wide selectivity of pyrimidine-based inhibitors. acs.org

Positional Isomerism and its Implications for Molecular Interactions

Positional isomerism, which involves altering the placement of substituents around the pyrimidine core, is a powerful strategy for modulating the biological activity and selectivity of kinase inhibitors. Swapping the functional groups between the C2 and C4 positions, for example, can lead to dramatic changes in how the molecule orients itself within the ATP-binding site and which specific interactions it forms. acs.org

This "mixing and matching" of side chains from the 2- and 4-positions can fundamentally alter the inhibitor's kinome-wide selectivity profile. acs.org A substituent that confers potency but poor selectivity when placed at the C4 position might, when moved to the C2 position, result in a highly selective inhibitor, or vice versa. This is because the C2 and C4 positions interact with different sub-pockets and amino acid residues within the active site. The C4 substituent typically interacts with the hinge region, while the C2 substituent is often directed towards the ribose-binding pocket or other hydrophobic regions.

For instance, in a study aimed at developing inhibitors for understudied kinases, pairing different side chains at the C2 and C4 positions of an aminopyrimidine core led to compounds with markedly improved kinome-wide selectivity. acs.org This approach allows for a systematic exploration of the chemical space around the pyrimidine scaffold, enabling the fine-tuning of molecular interactions to achieve a desired target profile. The differential effects of positional isomers underscore the importance of three-dimensional SAR in rational drug design.

Rational Design Principles for Enhanced Kinome-Wide Selectivity

Achieving high selectivity is a central challenge in the development of kinase inhibitors due to the highly conserved nature of the ATP-binding site across the human kinome. acs.org Rational design principles are therefore essential to create compounds that preferentially bind to the desired target while avoiding off-target interactions that can lead to toxicity or other undesirable effects. nih.gov

Several key strategies are employed to enhance the kinome-wide selectivity of pyrimidine-based inhibitors:

Structure-Based Drug Design : Utilizing X-ray crystal structures of inhibitors bound to their target kinases allows for the precise design of modifications that exploit unique features of the target's active site. This approach can reveal opportunities for forming specific hydrogen bonds, hydrophobic interactions, or avoiding steric clashes that are not present in off-target kinases. nih.gov

Targeting Unique Conformations : Kinases can adopt different conformational states (e.g., active "DFG-in" or inactive "DFG-out"). Designing inhibitors that selectively bind to a specific conformation, particularly an inactive one, can be a powerful strategy for achieving selectivity, as these conformations are often less conserved across the kinome. nih.govnih.gov

Exploiting Gatekeeper Residue Variation : As mentioned, the gatekeeper residue controls access to a hydrophobic pocket adjacent to the ATP-binding site. The size of this residue varies significantly across the kinome. By tailoring substituents, particularly at the C5 position, to fit the specific gatekeeper pocket of the target kinase, selectivity can be greatly enhanced. acs.org

Systematic SAR Exploration : A comprehensive exploration of substituents at all available positions (C2, C4, C5, and the 5-amino group) is crucial. Small changes, such as altering a halogen or adding a methyl group, can lead to significant shifts in selectivity. nih.govmdpi.com Combining this with kinome-wide screening panels provides a detailed map of on- and off-target activities, guiding further optimization. crossfire-oncology.comharvard.edu

Improving Physicochemical Properties : Optimizing properties like solubility, lipophilicity, and metabolic stability can also contribute to selectivity. For example, installing a trifluoromethyl group can lessen the potential for undesired metabolism on an electron-rich pyrimidine ring, leading to a cleaner biological profile. acs.org

By integrating these principles, researchers can move beyond promiscuous scaffolds and rationally design pyrimidine derivatives with the precise selectivity profiles required for effective and safe therapeutic agents. acs.orgresearchgate.net

Biological Activities and Pharmacological Relevance of 4 Chloro 2 Cyclopropylpyrimidin 5 Amine Scaffolds

Antimicrobial and Antiparasitic Activities

Antimalarial Potential

The fight against malaria, a disease caused by Plasmodium parasites, is continually challenged by the emergence of drug-resistant strains. Pyrimidine-based compounds have long been a cornerstone of antimalarial drug discovery. The 2,4-diaminopyrimidine (B92962) scaffold, for example, is a known antimalarial pharmacophore. Research into related structures, such as pyrrolo[2,3-d]pyrimidine-4-amines, has identified compounds with low micromolar antiplasmodial activity in vitro. nih.gov Furthermore, the cyclopropyl (B3062369) group has been incorporated into antimalarial agents. Cyclopropyl carboxamides, for instance, have been identified as a novel class of antimalarial agents that target the mitochondrial protein cytochrome b. nih.gov The combination of a pyrimidine (B1678525) core and a cyclopropyl substituent in the 4-chloro-2-cyclopropylpyrimidin-5-amine scaffold suggests its potential as a promising starting point for the development of new antimalarial drugs.

Antifungal Activities

Fungal infections pose a significant threat to human health and agriculture. There is a continuous need for novel antifungal agents with improved efficacy and reduced toxicity. Research has shown that pyrimidine derivatives can exhibit significant fungicidal activity. A study on N-substituted phenyl-2-cyclopropyl-4-methylpyrimidine-5-carboxamides demonstrated that these compounds have potent activity against various plant fungi. sioc-journal.cn The introduction of a cyclopropyl group to the pyrimidine ring was found to be beneficial for improving fungicidal activity. sioc-journal.cn

**Table 1: Fungicidal Activity of 2-Cyclopropyl-pyrimidine-5-carboxamide Derivatives against *Botrytis cinerea***

| Compound | Substituent | Inhibition Rate (%) at 100 mg/L |

|---|---|---|

| 4e | 4-chlorophenyl | 87.9 |

| 4h | 4-bromophenyl | 84.4 |

| 4k | 3,4-dichlorophenyl | 85.2 |

Data sourced from a study on the fungicidal activity of novel substituted pyrimidine-5-carboxamides. sioc-journal.cn

Notably, compound 4k also showed an inhibitory rate of 84.6% against Sclerotinia sclerotiorum and possessed a low effective concentration (EC50) value of 4.67 mg/L, comparable to the commercial fungicide cyprodimol. sioc-journal.cn These findings highlight the potential of the 2-cyclopropylpyrimidine (B1313821) scaffold in the development of new antifungal agents.

Antitubercular Activities

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the rise of multidrug-resistant strains. Pyrimidine-containing compounds have emerged as a promising class of antitubercular agents, with several candidates entering clinical trials. nih.gov A review of recent advances in this area highlights the structural diversity of pyrimidine derivatives being investigated. nih.govucl.ac.uk For instance, 2-pyrazolylpyrimidinones have been studied for their antitubercular activity, with structure-activity relationship studies indicating that hydrophobic substituents are important for potency. nih.gov While specific studies on this compound are not detailed, the broader research into pyrimidine scaffolds suggests that this compound and its derivatives could be valuable in the search for new antitubercular drugs. nih.govucl.ac.uk

Activity against Trypanosoma brucei brucei

Human African Trypanosomiasis, or sleeping sickness, is a fatal disease caused by the protozoan parasite Trypanosoma brucei. New and improved treatments are urgently needed. Pyrimidine derivatives have been investigated for their trypanocidal activity. Halogenated pyrimidines, such as 5-fluoro-2′-deoxyuridine, have shown micromolar activity against T. b. brucei bloodstream forms. nih.gov More complex pyrimidine-based molecules have also been synthesized and evaluated. For example, a potent and selective 6-bromo-substituted 8-nitroquinolin-2(1H)-one derivative displayed an EC50 value of 12 nM on T. b. brucei trypomastigotes. nih.govird.fr

**Table 2: In Vitro Activity of Various Compounds against *Trypanosoma brucei brucei***

| Compound | Compound Class | EC50 Value |

|---|---|---|

| 5-Fluoro-2′-deoxyuridine | Halogenated Pyrimidine | Micromolar activity |

| Suramin | Reference Drug | 30 nM |

| Eflornithine | Reference Drug | 13 µM |

| Fexinidazole | Reference Drug | 400 nM |

| Compound 12 | 8-Nitroquinolin-2(1H)-one | 12 nM |

| Compound 13 | 8-Nitroquinolin-2(1H)-one | 200 nM |

Data compiled from studies on the trypanocidal action of various compounds. nih.govnih.govird.fr

The data indicates that modifications to the pyrimidine and related heterocyclic scaffolds can lead to highly potent antitrypanosomal agents. This provides a strong rationale for the investigation of this compound derivatives as potential treatments for Human African Trypanosomiasis.

Anticancer and Antitumor Effects

The pyrimidine nucleus is a well-established pharmacophore in the development of anticancer agents. Various derivatives of pyrimidine have demonstrated significant antiproliferative and cytotoxic effects against a range of cancer cell lines.

While specific cytotoxicity data for this compound is not extensively available in the public domain, the broader class of pyrimidine derivatives has shown potent activity. For instance, novel pyrimidin-2-amine derivatives have been synthesized and identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication that is often overexpressed in cancer. nih.gov One such derivative, compound 8h, exhibited a high inhibitory activity with an IC50 of 0.0067 μM for PLK4 and demonstrated excellent antiproliferative activity against breast cancer cells. nih.gov

Furthermore, studies on 4-amino-thieno[2,3-d]pyrimidine derivatives have revealed their potential as anticancer agents. These compounds have shown inhibitory activity against various kinases involved in cancer progression, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor (PDGF) receptor. mdpi.com For example, one derivative displayed an IC50 of 3 nM against these receptors. mdpi.com Another study on 5-arylthieno[2,3-d]pyrimidines reported cytotoxicity against the MCF-7 breast cancer cell line with IC50 values as low as 9.1 nM. mdpi.com

The table below summarizes the cytotoxic activity of some representative pyrimidine derivatives against various cancer cell lines.

| Compound Class | Specific Derivative/Modification | Cancer Cell Line(s) | Reported Activity (IC50) |

| Pyrimidin-2-amine | Compound 8h | Breast Cancer | PLK4 IC50 = 0.0067 μM |

| 4-amino-thieno[2,3-d]pyrimidine | N,N'-diaryl urea (B33335) moiety | Not specified | 3 nM (VEGFR/PDGFR) |

| 5-arylthieno[2,3-d]pyrimidine | Aryl substitution | MCF-7 (Breast Cancer) | 9.1 nM |

It is important to note that while these findings for related pyrimidine scaffolds are promising, dedicated studies are required to determine the specific cytotoxic profile of this compound.

The antitumor mechanisms of pyrimidine derivatives are diverse and often target specific molecular pathways involved in cancer cell proliferation and survival. A key mechanism for many aminopyrimidine-based inhibitors is the targeting of protein kinases. nih.gov The aminopyrimidine core can form crucial hydrogen bond interactions with the hinge region of the kinase domain, leading to potent and often selective inhibition. nih.gov

In the case of PLK4 inhibitors with an aminopyrimidine core, molecular docking studies have shown that the aminopyrimidine scaffold anchors the molecule in the ATP-binding pocket of the kinase. nih.gov This strategic positioning allows other parts of the molecule to extend into adjacent hydrophobic regions, enhancing binding affinity and selectivity. nih.gov

Anti-inflammatory Properties

Pyrimidine and its fused derivatives, such as pyrimidopyrimidines, have been investigated for their anti-inflammatory potential. A study focusing on newly synthesized pyrimidine and pyrimidopyrimidine derivatives reported their evaluation for in vitro anti-inflammatory activity using a membrane stabilization or anti-hemolytic assay. nih.gov Certain compounds within the series demonstrated strong anti-hemolytic and antioxidant effects, which are indicative of their potential to mitigate inflammatory processes. nih.gov While direct anti-inflammatory data for this compound is not available, the activities of related structures suggest that this scaffold may also possess anti-inflammatory properties.

Central Nervous System (CNS) Activities

Derivatives of pyrimidine have shown significant promise in the context of CNS disorders, including the modulation of key neurotransmitter receptors and potential applications in neurodegenerative disease research.

The dopamine (B1211576) D2 and D3 receptors are critical targets for the treatment of various neurological and psychiatric disorders. Research into thieno[2,3-d]pyrimidine (B153573) derivatives has revealed their potential as allosteric modulators of the dopamine D2 receptor. bohrium.comnih.gov Allosteric modulators offer a more nuanced approach to receptor modulation compared to traditional agonists or antagonists.

One study identified a thieno[2,3-d]pyrimidine scaffold as a novel negative allosteric modulator (NAM) of the D2 receptor. nih.gov Subsequent structure-activity relationship (SAR) studies on this scaffold highlighted that subtle modifications could lead to compounds that act as either negative allosteric modulators or even agonists of the D2R. bohrium.com Another line of research has focused on the development of highly potent and selective dopamine D3 receptor antagonists based on a 1H-pyrimidin-2-one scaffold. researchgate.net

The table below presents examples of pyrimidine-based scaffolds and their activity at dopamine receptors.

| Compound Scaffold | Receptor Target | Type of Activity |

| Thieno[2,3-d]pyrimidine | Dopamine D2 Receptor | Negative Allosteric Modulator / Agonist |

| 1H-Pyrimidin-2-one | Dopamine D3 Receptor | Antagonist |

These findings suggest that the pyrimidine core, as present in this compound, could be a valuable template for designing ligands that modulate dopaminergic neurotransmission.

The pyrimidine scaffold is also being actively investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease. nih.govnih.gov Pyrimidine-based compounds are being explored for their ability to target various pathological processes associated with Alzheimer's, such as the inhibition of kinases involved in tau hyperphosphorylation and the modulation of secretases that process amyloid precursor protein. nih.gov

For example, pyrimidine derivatives have been identified as inhibitors of kinases like TBK1, which has links to amyotrophic lateral sclerosis (ALS), frontotemporal dementia (FTD), and Alzheimer's disease. acs.org Furthermore, triazolopyrimidine compounds have been shown to cross the blood-brain barrier, stabilize microtubules, reduce neuronal cell death, and attenuate tau tangle formation in mouse models of Alzheimer's disease. technologypublisher.com Research has also highlighted the importance of pyrimidine nucleotide synthesis in brain health and its potential link to Alzheimer's disease pathology. aging-us.com

The diverse range of targets within the CNS that can be modulated by pyrimidine-based structures underscores the potential of this compound and related compounds in the ongoing search for effective treatments for neurodegenerative disorders.

Anticonvulsant Activity

The pyrimidine nucleus is a key structural motif in a variety of compounds investigated for anticonvulsant properties. Epilepsy, a prevalent neurological disorder, is not adequately managed by existing antiepileptic drugs (AEDs) in approximately 30% of patients, and many current treatments are associated with undesirable side effects. nih.gov This therapeutic gap drives the continued search for safer and more effective AEDs, with pyrimidine-based compounds emerging as a promising area of research. nih.govekb.eg

Studies have explored various derivatives of the pyrimidine scaffold, evaluating their efficacy in established preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. ekb.eg The MES test is an indicator of a compound's ability to prevent the spread of seizures, while the scPTZ test suggests efficacy against absence seizures by raising the seizure threshold. nih.gov

Research into novel benzothienopyrimidine derivatives has demonstrated significant anticonvulsant effects, particularly against seizures induced by corazole (pentylenetetrazole). doaj.orgepilepsia.suepilepsia.su Further investigations into other pyrimidine derivatives revealed that certain candidates displayed notable efficacy when compared to reference drugs like Phenytoin and Carbamazepine. ekb.eg For instance, a series of new N-(4,6-substituted diphenylpyrimidin-2-yl) semicarbazones showed significant protection against both MES and sc-PTZ induced seizures at low doses. nih.gov

The mechanism of action for these pyrimidine-based anticonvulsants is often multifaceted. Neurochemical studies on active derivatives have shown they can modulate key neurotransmitter systems in the brain. ekb.eg Some potent compounds were found to significantly elevate brain levels of the inhibitory neurotransmitter GABA, as well as norepinephrine, dopamine, and serotonin (B10506). ekb.eg Concurrently, these compounds effectively reduced levels of the excitatory neurotransmitter glutamate. ekb.eg Molecular docking studies suggest that these activities may stem from interactions with enzymes like GABA-transaminase (GABA-AT) and receptors such as the GluA2 subtype AMPA receptor. ekb.eg

The table below summarizes the anticonvulsant activity of selected pyrimidine derivatives from various studies.

| Compound Class | Test Model | Most Potent Compound Example(s) | Key Findings |

| Substituted Thiopyrimidines | MES, scPTZ | Derivatives 8b, 8c, 8d, 10b, 11 | Showed remarkable efficiency relative to Phenytoin and Carbamazepine; modulated GABA, glutamate, norepinephrine, dopamine, and serotonin levels. ekb.eg |

| N-(diphenylpyrimidin-2-yl) semicarbazones | MES, scPTZ | Compounds 102, 103, 104 | Provided protection at a 30 mg/kg dose. nih.gov |

| 7-substituted-5-phenyl- nih.govekb.egmdpi.comtriazolo[1,5-a]pyrimidines | MES | Compound 106 | Exhibited an ED₅₀ value of 84.9 mg/kg. nih.gov |

| Benzothienopyrimidines | Corazole-induced seizures | Not specified | Demonstrated high anticonvulsant activities, surpassing ethosuximide (B1671622) in effectiveness. doaj.org |

Potential Herbicidal Applications

In addition to their pharmacological applications, pyrimidine scaffolds are integral to the development of modern herbicides. researchgate.net The need for new herbicidal compounds is driven by the evolution of weed resistance to existing products, making novel chemical classes and modes of action highly valuable in agriculture. acs.org Pyrimidine derivatives have been successfully developed into commercial herbicides that target essential plant enzymes. mdpi.comresearchgate.net

A primary target for pyrimidine-based herbicides is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). mdpi.com AHAS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth. mdpi.com Inhibition of this enzyme leads to a deficiency in these amino acids, ultimately causing plant death. Several classes of pyrimidine derivatives, including pyrimidine-biphenyl hybrids and pyrimidine thioureas, have been designed and synthesized as potent AHAS inhibitors. researchgate.netacs.org For example, certain pyrimidine–biphenyl hybrids displayed excellent post-emergence herbicidal activity and a broad spectrum of weed control at application rates of 37.5–150 g of active ingredient per hectare. acs.org Some of these compounds were also effective against weeds that have developed resistance to other AHAS-inhibiting herbicides. acs.org

Another important herbicidal mode of action for pyrimidine derivatives is the inhibition of protoporphyrinogen (B1215707) IX oxidase (PPO). nih.gov PPO is the last common enzyme in the synthesis of both chlorophylls (B1240455) and hemes. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, causes rapid oxidative damage to cell membranes, resulting in swift herbicidal action. nih.gov Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been identified as highly potent PPO inhibitors, demonstrating excellent and wide-spectrum weed control in post-emergence applications. nih.gov

The structural motif of a 4-chloro-pyrimidine is also a feature in the exploration of new herbicides. Research on open-chain 4-chloro-2-arylpyrimidines has identified them as highly active herbicidal chemotypes. digitellinc.com Furthermore, related structures like 4-amino-3-chloro-pyridines and picolinic acids have been patented and studied for their effectiveness in controlling unwanted vegetation, indicating the importance of the chloro and amino substitutions on the heterocyclic ring for herbicidal activity. google.commdpi.com

The table below presents findings on the herbicidal activity of various pyrimidine-based compounds.

| Compound Class | Target Enzyme | Example Weeds Controlled | Key Findings |

| Pyrimidine-biphenyl hybrids | AHAS | Descurainia sophia, Ammannia arenaria | Exhibited excellent post-emergence herbicidal activity and effectiveness against AHAS inhibitor-resistant weeds. acs.org |

| Pyrimidine thioureas | AHAS | Digitaria adscendens, Amaranthus retroflexus, Brassica napus | Showed good herbicidal activity; compound 4d had an 81.5% inhibition rate on the root growth of Brassica napus. researchgate.net |

| Thieno[2,3-d]pyrimidine-2,4-diones | PPO | Broad spectrum weed control | A lead compound exhibited high potency (Kᵢ value of 2.5 nM) and was effective at rates of 30-75 g ai/ha. nih.gov |

| 4-amino-6-(5-aryl-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Auxin mimics | Amaranthus retroflexus, Brassica napus | Demonstrated potent inhibition of root growth and good post-emergence activity against broadleaf weeds. mdpi.com |

Computational and Theoretical Investigations of 4 Chloro 2 Cyclopropylpyrimidin 5 Amine

Molecular Docking Simulations for Ligand-Target Interactions

There is no published research detailing the simulation of 4-Chloro-2-cyclopropylpyrimidin-5-amine binding to any specific biological targets. Such studies would typically provide insights into its potential mechanism of action and binding affinity, but this information is not available.

Density Functional Theory (DFT) Calculations for Electronic Properties

No studies utilizing Density Functional Theory to analyze the electronic structure, reactivity descriptors, or other quantum chemical properties of this compound have been found.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are developed based on the biological activity of a series of compounds. As there are no published activity data sets where this compound is a component, no QSAR models have been developed for it.

Conformational Analysis and Binding Pocket Interactions

Without molecular docking or other simulation studies, there is no information regarding the preferred conformations of this compound or its specific interactions within a protein's binding pocket.

Role of 4 Chloro 2 Cyclopropylpyrimidin 5 Amine As a Chemical Building Block and Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of 4-Chloro-2-cyclopropylpyrimidin-5-amine makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. The presence of both a primary amine and a reactive chlorine atom on the pyrimidine (B1678525) core allows for sequential or tandem reactions to build complex polycyclic structures.

One of the most significant applications of this intermediate is in the synthesis of purine (B94841) analogs. Purines are fundamental components of nucleic acids and coenzymes, and their derivatives are widely explored as potential therapeutic agents. The synthesis of 2-cyclopropyl-9H-purin-6-amine, for instance, can be envisioned starting from a related 2-cyclopropyl-4-chloropyrimidin-5-amine derivative. The general strategy involves the cyclization of the 5-amino-4-chloropyrimidine (B1282369) moiety with a one-carbon unit, typically a formamide (B127407) equivalent, to construct the imidazole (B134444) ring of the purine system.

| Starting Material | Reagent | Product | Heterocyclic System |

| This compound | Formamide or Triethyl orthoformate | 6-Chloro-2-cyclopropyl-9H-purine | Purine |

| 6-Chloro-2-cyclopropyl-9H-purine | Ammonia or Amines | Substituted 2-cyclopropyl-9H-purin-6-amines | Purine |

This two-step process, beginning with the cyclization to form the purine core followed by nucleophilic substitution of the remaining chloro group, allows for the introduction of various substituents at the 6-position, leading to a library of diverse purine derivatives.

Scaffold for Fused Pyrimidine Architectures

The this compound core serves as an excellent scaffold for the construction of fused pyrimidine architectures, which are prevalent in numerous biologically active molecules. The adjacent amino and chloro groups are perfectly positioned for annulation reactions, where a new ring is fused onto the pyrimidine base.

A prominent example is the synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. These compounds are isosteres of purines and exhibit a broad range of biological activities. The synthesis can be achieved through a variety of methods, including intramolecular cyclization strategies. For instance, a suitable two-carbon unit can be introduced at the 5-amino group, followed by a cyclization reaction that forms the pyrrole (B145914) ring by displacing the chlorine atom at the 4-position.

| Reaction Type | Key Transformation | Fused System |

| Annulation | Intramolecular cyclization | Pyrrolo[2,3-d]pyrimidine |

| Palladium-catalyzed cross-coupling | Sonogashira coupling followed by cyclization | Furo[2,3-d]pyrimidine |

| Condensation | Reaction with α-haloketones | Imidazo[4,5-d]pyrimidine |

The versatility of this scaffold allows for the synthesis of various other fused systems, such as furo[2,3-d]pyrimidines and imidazo[4,5-d]pyrimidines, by choosing appropriate reaction partners and conditions.

Applications in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. rsc.orgnih.gov The unique structural and reactive features of this compound make it a valuable tool in DOS strategies. researchgate.netresearchgate.net

The ability to perform orthogonal reactions at the different functional groups of the molecule is key to its application in DOS. For example, the amino group can be acylated or alkylated, while the chloro group can be displaced by a variety of nucleophiles through Suzuki or Buchwald-Hartwig cross-coupling reactions. This allows for the systematic introduction of diverse substituents around the pyrimidine core.

Furthermore, the pyrimidine scaffold itself can be used as a platform to construct more complex, three-dimensional structures. By employing multi-component reactions or tandem cyclization strategies starting from this compound, libraries of compounds with significant skeletal diversity can be rapidly assembled. This approach enables the exploration of a broader chemical space, increasing the probability of identifying novel bioactive compounds. researchgate.netresearchgate.net

| Strategy | Approach | Outcome |

| Functional Group Interconversion | Sequential reactions at amino and chloro positions | Library of substituted pyrimidines |

| Scaffold Elaboration | Multi-component reactions and tandem cyclizations | Collection of diverse fused heterocyclic systems |

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its utility as a precursor for diverse heterocyclic systems, a scaffold for constructing fused pyrimidine architectures, and a tool in diversity-oriented synthesis highlights its importance in the quest for novel molecules with potential applications in medicine and materials science. The strategic exploitation of its inherent reactivity continues to provide chemists with efficient pathways to complex and diverse molecular structures.

Future Directions and Emerging Research Perspectives

Development of Highly Potent and Selective Therapeutic Agents

The core structure of 4-chloro-2-cyclopropylpyrimidin-5-amine is a key building block for creating advanced therapeutic molecules. The primary goal is to modify this scaffold to generate derivatives with high potency against specific biological targets while minimizing off-target effects. The chlorine atom at the 4-position is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups to probe interactions with target proteins and enhance selectivity.

Research efforts are likely to focus on synthesizing libraries of compounds where the chloro group is replaced by various amine, ether, or thioether linkages. This approach allows for the systematic exploration of the structure-activity relationship (SAR). For instance, creating analogues similar to N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, which has shown promise as an antiviral agent, could lead to the discovery of potent inhibitors of viral replication. nih.gov The objective is to identify derivatives that exhibit sub-micromolar to low micromolar potency against their intended targets. nih.gov The development of such compounds is crucial for addressing unmet medical needs, such as effective therapies for human adenovirus (HAdV) infections in vulnerable patient populations. nih.gov

Exploration of New Biological Targets and Disease Areas

While pyrimidine (B1678525) derivatives are well-established as kinase inhibitors, the versatility of the this compound scaffold allows for its application in a broader range of therapeutic areas. The pyrimidine ring system is isoelectronic with purines, making it a potential surrogate in targeting a variety of enzymes and receptors that recognize purine-based ligands. nih.gov

Future research will likely involve screening derivatives of this compound against a diverse panel of biological targets to uncover novel therapeutic applications. Emerging areas of interest include inhibitors of the NLRP3 inflammasome, a key target in various inflammatory diseases. nih.gov The development of brain-penetrable inhibitors could open up new treatments for neuroinflammatory conditions and α-synucleinopathies. nih.gov Furthermore, given the known anticancer potential of other pyrimidine derivatives, exploring the efficacy of new compounds based on this scaffold against various cancer cell lines, such as colon (HCT116) and breast (MCF7) cancer, remains a promising avenue. nih.gov The metal-chelating properties that can be engineered into pyrimidine scaffolds could also be exploited to generate treatments for parasitic diseases. nih.gov

Integration of Advanced Computational Approaches in Drug Design

To accelerate the drug discovery process and optimize the design of new molecules, advanced computational methods are becoming indispensable. nih.gov In-silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacokinetic (ADME/Tox) profiling can be used to predict the biological activity and drug-like properties of novel derivatives of this compound. nih.govnih.gov

Molecular docking studies, for example, can help identify promising candidates by simulating the binding of designed compounds to the active site of a target protein, such as the main protease (Mpro) of viruses like SARS-CoV-2. nih.gov This computational screening allows researchers to prioritize the synthesis of compounds with the highest predicted binding affinity and inhibitory potential. nih.gov These cheminformatic tools enable chemists to refine vast virtual libraries, focus on "druglikeness," and rapidly identify SAR trends, ultimately leading to the faster identification of clinical candidates with fewer resources and less waste. nih.gov

Sustainable Synthesis and Green Chemistry for Pyrimidine Derivatives

A significant trend in pharmaceutical manufacturing is the adoption of green chemistry principles to promote sustainability and reduce environmental impact. mdpi.com Future research on this compound and its derivatives will increasingly focus on developing environmentally benign synthesis methods. unibo.it

Key areas of focus include the use of greener solvents, reducing the number of synthetic steps, and employing energy-efficient technologies. mdpi.comunibo.it Microwave-assisted synthesis, for instance, offers considerable advantages over traditional methods, including dramatically shorter reaction times, higher product yields, and easier purification, all of which contribute to a more sustainable process. nih.govmdpi.com Researchers are also exploring solvent-free reaction conditions and mechanochemical grinding procedures to further minimize waste and environmental impact. mdpi.com By adhering to the principles of green chemistry, the pharmaceutical industry can design and manufacture "greener" substances while mitigating pollution. mdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Chloro-2-cyclopropylpyrimidin-5-amine in laboratory settings?

- Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature, solvent selection, and stoichiometry. For example, reflux conditions with amines (e.g., 2-phenylethylamine) under controlled heating (e.g., overnight reflux) are critical for achieving high yields . Purification techniques like recrystallization (using DMSO:Water systems) or column chromatography ensure product purity. Safety protocols, including proper waste segregation for chlorinated byproducts, must align with GHS guidelines .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via - and -NMR chemical shifts.

- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions observed in pyrimidine derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling this compound in laboratory environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states.

- Reaction Path Search : Employ algorithms (e.g., GRRM) to explore potential pathways and identify energetically favorable routes .

- Machine Learning : Train models on existing pyrimidine reaction datasets to predict regioselectivity in substitutions or cyclizations.

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR, IR, and XRD data with computational simulations (e.g., Gaussian-based chemical shift predictions).

- Dynamic NMR Studies : Investigate tautomerism or conformational flexibility causing signal splitting .

- Docking Studies : Correlate structural anomalies with biological activity (e.g., antiglycation IC discrepancies) .

Q. How can researchers design scalable synthesis protocols for this compound without compromising purity?

- Methodological Answer :

- Process Intensification : Optimize batch-to-continuous flow transitions to enhance reproducibility.

- Separation Technologies : Implement membrane filtration or centrifugal partitioning chromatography for efficient impurity removal .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring.

Q. What experimental approaches elucidate the biological mechanism of this compound derivatives as enzyme inhibitors?

- Methodological Answer :

- Kinetic Assays : Measure inhibition constants () via fluorometric or calorimetric methods.

- Crystallography : Co-crystallize derivatives with target enzymes (e.g., β-glucuronidase) to identify binding motifs .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions to refine pharmacophore models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.